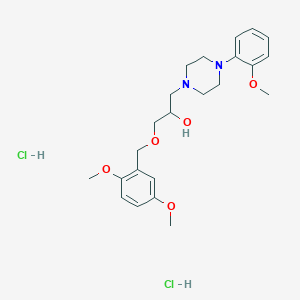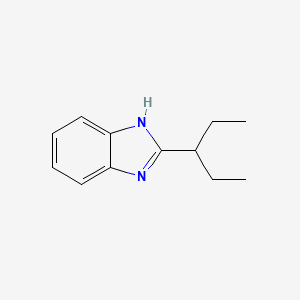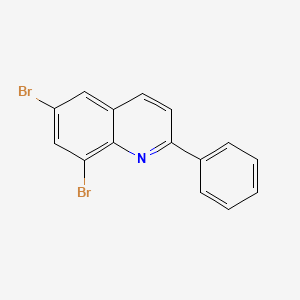
6,8-Dibromo-2-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,8-Dibromo-2-phenylquinoline” is a chemical compound with the molecular formula C15H9Br2N . It’s a powder with a molecular weight of 363.05 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H9Br2NO2/c17-10-6-11-12 (16 (20)21)8-14 (9-4-2-1-3-5-9)19-15 (11)13 (18)7-10/h1-8H, (H,20,21) .Scientific Research Applications
Antimicrobial Properties
6,8-Dibromo-2-phenylquinoline derivatives have demonstrated notable antimicrobial capabilities. For instance, Savaliya (2022) synthesized a series of isoxazole derivatives incorporating 6,8-dibromo-2-methylquinazolin-4-one, which exhibited significant antibacterial and antifungal activity (Savaliya, 2022). Similarly, Panneerselvam et al. (2009) developed Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones, which showed more anti-fungal than anti-bacterial activity (Panneerselvam et al., 2009).
Antitumor Activity
Phenylquinoline derivatives have been explored for their potential as antitumor agents. Atwell et al. (1988) found that certain isomers of phenylquinoline-8-carboxamides intercalate DNA and exhibit in vivo antitumor activity, particularly the 2-phenyl derivative (Atwell et al., 1988). Moreover, compounds like 2-phenylquinoline-8-carboxamides have been studied for their minimal DNA intercalating properties and associated antitumor activity (Atwell et al., 1989).
Photophysical Property Studies
Mphahlele et al. (2014) investigated the photophysical properties of 2,6,8-triaryl-4-(phenylethynyl)quinazolines, derived from 2-aryl-6,8-dibromoquinazolin-4(3H)-ones, highlighting their potential in material science applications (Mphahlele et al., 2014).
Other Applications
- The compound has been used in the study of selective sensing of 2,4,6-trinitrophenol, demonstrating its potential in chemical sensing technologies (Maity et al., 2018).
- It has also been explored in the context of RNA-binding molecules, indicating a potential role in the development of new antibacterial agents (Krishnamurthy et al., 2004).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that quinoline derivatives, to which this compound belongs, often interact with their targets by binding to them, thereby altering their function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Some quinoline derivatives have been found to exhibit anticancer activity, suggesting that this compound may also have potential therapeutic effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Biochemical Analysis
Biochemical Properties
6,8-Dibromo-2-phenylquinoline is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that similar compounds may have anticancer properties
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models . Future studies should investigate the threshold effects, as well as any toxic or adverse effects at high doses.
properties
IUPAC Name |
6,8-dibromo-2-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N/c16-12-8-11-6-7-14(10-4-2-1-3-5-10)18-15(11)13(17)9-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDIYURSUWSIGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxybenzyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2909536.png)
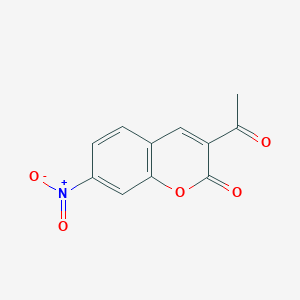
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2909540.png)
![2-[(2,6-Dichloro-5-fluoropyridin-3-yl)formamido]-2-phenylacetamide](/img/structure/B2909541.png)
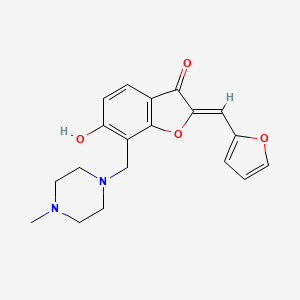

![5-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2909544.png)
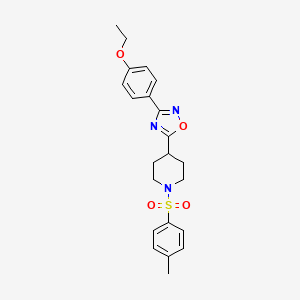
![N-(3-chloro-4-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2909547.png)
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2909548.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2909554.png)

